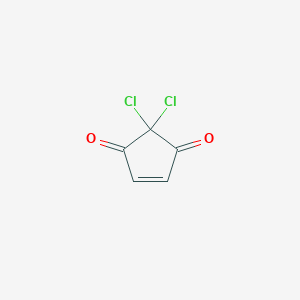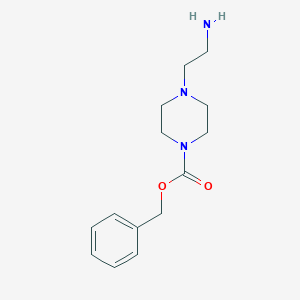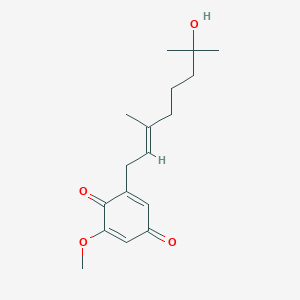
Verapliquinone C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Verapliquinone C is a natural compound that belongs to the family of quinones. It is found in various plants such as Veratrum album, a medicinal herb that has been used for centuries in traditional medicine. Verapliquinone C has been the subject of scientific research due to its potential therapeutic applications.
Aplicaciones Científicas De Investigación
Pharmacokinetic-Pharmacodynamic Relationship in Anti-Hepatitis C Virus Agents
Verapliquinone C has been studied in the context of pharmacokinetic-pharmacodynamic (PK-PD) relationships, particularly in hepatitis C virus (HCV) treatments. A novel approach involving liver partition coefficient-corrected inhibitory quotient (LCIQ) has been explored to improve the PK-PD relationship for antiviral activity. This research provides valuable insights into drug discovery for HCV, potentially involving verapliquinone C (Duan et al., 2012).
PET Tracer Evaluation for Blood-Brain Barrier Functionality
Verapliquinone C's metabolite, [(11)C]D617, has been evaluated as a PET tracer for assessing P-glycoprotein functionality at the blood-brain barrier. This study highlights the importance of understanding the cerebral kinetics of verapliquinone C and its metabolites, which could potentially aid in the development of novel PET tracers for brain studies (Verbeek et al., 2012).
Protective Effect Against Cisplatin-Induced Testicular Damage
Research involving verapliquinone C has also extended to its potential protective effects against cisplatin-induced damage, particularly in the context of male reproductive health. Studies have focused on mitigating the adverse effects of chemotherapy drugs like cisplatin, potentially leveraging the properties of verapliquinone C (Erfani Majd et al., 2020).
Role in Chemotherapy and Drug Resistance
Verapliquinone C has been explored in studies related to chemotherapy, especially in understanding and overcoming drug resistance in cancer treatment. Its interactions with other antitumor drugs and the mechanisms behind its efficacy and resistance are of particular interest in oncology research (Liu et al., 2017).
Therapeutic Potential in Various Diseases
The therapeutic potential of verapliquinone C, derived from Aloe vera, has been studied across various diseases. Its biological and pharmacological activities, such as antioxidant, anti-inflammatory, and antimicrobial properties, suggest a wide range of potential applications in treating and preventing diseases (Kumar et al., 2019).
Inhibitory Effects on Malaria Drug Resistance
Verapliquinone C has shown potential in addressing drug resistance in malaria treatment. Studies on mutations in Plasmodium falciparum and the effects of verapliquinone C on drug resistance mechanisms provide insights into developing more effective malaria therapies (Fidock et al., 2000).
Propiedades
Número CAS |
109954-47-4 |
|---|---|
Nombre del producto |
Verapliquinone C |
Fórmula molecular |
C17H24O4 |
Peso molecular |
292.4 g/mol |
Nombre IUPAC |
2-[(E)-7-hydroxy-3,7-dimethyloct-2-enyl]-6-methoxycyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C17H24O4/c1-12(6-5-9-17(2,3)20)7-8-13-10-14(18)11-15(21-4)16(13)19/h7,10-11,20H,5-6,8-9H2,1-4H3/b12-7+ |
Clave InChI |
LLFLYROJZGWUAK-KPKJPENVSA-N |
SMILES isomérico |
C/C(=C\CC1=CC(=O)C=C(C1=O)OC)/CCCC(C)(C)O |
SMILES |
CC(=CCC1=CC(=O)C=C(C1=O)OC)CCCC(C)(C)O |
SMILES canónico |
CC(=CCC1=CC(=O)C=C(C1=O)OC)CCCC(C)(C)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



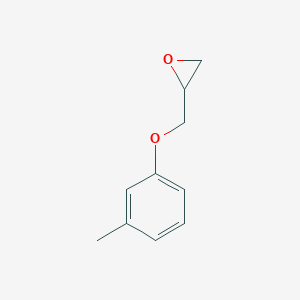
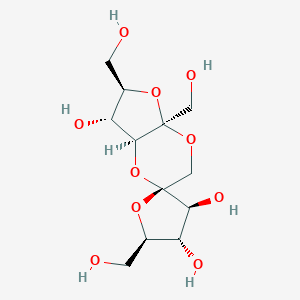
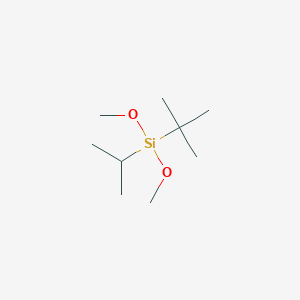
![Ethyl 2-[(2-sulfanylidenepiperidin-1-yl)methyl]prop-2-enoate](/img/structure/B9504.png)
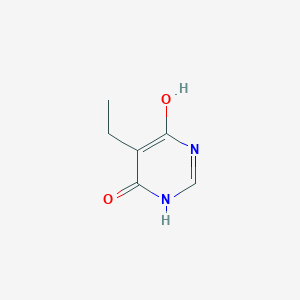

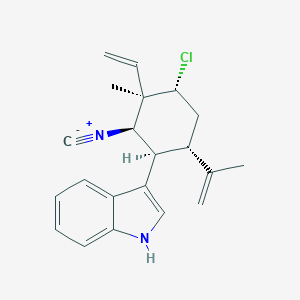

![Ethyl N-[[methyl(nitro)amino]methyl]carbamate](/img/structure/B9515.png)

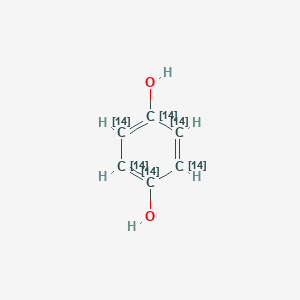
![(3R,7aS)-3-Phenyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one](/img/structure/B9519.png)
